N-Methoxyphenyl-2-azetidinone

Descripción general

Descripción

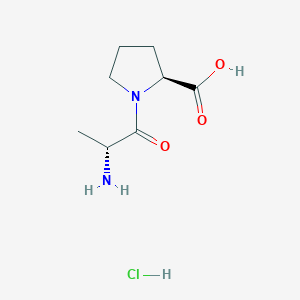

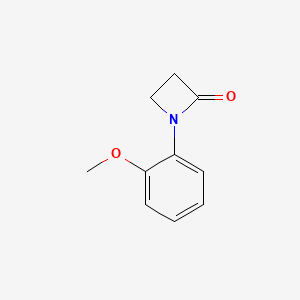

“N-Methoxyphenyl-2-azetidinone” is a chemical compound with the CAS Number: 1309606-50-5 and a molecular weight of 177.2 . It has a linear formula of C10H11NO2 . The compound is a white to yellow solid and is used in laboratory chemicals .

Synthesis Analysis

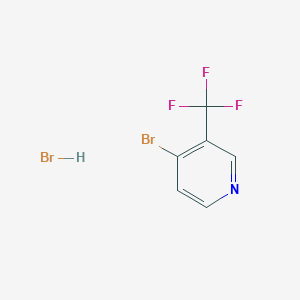

The synthesis of “N-Methoxyphenyl-2-azetidinone” and similar compounds often involves a [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction . This process involves the reaction of ketenes and Schiff bases . In some cases, the synthesis involves the use of reagents like propylphosphonic anhydride (T3P®) as an acid activator . Other methods involve the use of a synthesis method involving N-p-methoxypheny-N-(acetyl) methyleneimine as a raw material .Molecular Structure Analysis

The molecular structure of “N-Methoxyphenyl-2-azetidinone” and similar compounds often involves a lactam and 3,4,5-trimethoxyphenyl rings that are approximately co-planar . The orientation of the lactam and the 4-methoxyphenyl substituent is approximately orthogonal . The structures display intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .Chemical Reactions Analysis

The chemical reactions involving “N-Methoxyphenyl-2-azetidinone” often involve a formal [2 π + 2 π] cycloaddition between Schiff bases and the aryloxyketene . A zwitterionic intermediate formed from the attack of the nitrogen atom of imine to the carbonyl of ketene and the electrocyclic reaction of the mention zwitterionic intermediate caused to form trans - β-lactams as the only observed products .Physical And Chemical Properties Analysis

“N-Methoxyphenyl-2-azetidinone” is a white to yellow solid . It has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación

Antibacterial Agents

N-Methoxyphenyl-2-azetidinone is reported to be a key component in the synthesis of novel semi-synthetic β-lactam compounds. These compounds have shown potential as new antibacterial agents due to the azetidinone moiety joined to the amino-nitrogen of the (+)-6-aminopenicillanic acid (6-APA) .

Chemical Synthesis

Scientists utilize N-Methoxyphenyl-2-azetidinone in various areas of chemical synthesis. It serves as a building block in life science, material science, and chromatography applications, among others .

β-Lactam Antibiotic Synthesis

Substituted 2-azetidinone, a class to which N-Methoxyphenyl-2-azetidinone belongs, plays a crucial role in the synthesis of β-lactam antibiotics. These antibiotics are among the most widely prescribed medications used in medicine today .

Asymmetric Induction in Organic Chemistry

In organic chemistry, N-Methoxyphenyl-2-azetidinone is involved in asymmetric induction processes. For instance, it is used in reactions with phenylacetylene to produce 1,2,4-triphenyl-2-azetidinone when combined with chiral ligands like bisoxazoline .

Mecanismo De Acción

Target of Action

N-Methoxyphenyl-2-azetidinone is a type of β-lactam . β-lactams are known to target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycan chains . .

Mode of Action

They bind to the active site of PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis, leading to cell wall weakening and eventual bacterial cell death .

Biochemical Pathways

As a β-lactam, it would be expected to interfere with the bacterial cell wall synthesis pathway .

Result of Action

As a β-lactam, it would be expected to cause bacterial cell death due to the weakening of the cell wall .

Safety and Hazards

The safety information for “N-Methoxyphenyl-2-azetidinone” includes hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-8(9)11-7-6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORWPQHDJKTVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)azetidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.